3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide
Description
3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a benzamide moiety modified with a cyano group at the 3-position. This compound’s structure integrates multiple pharmacophores, including the pyrazole ring (known for metabolic stability) and the cyano-benzamide group, which may enhance binding affinity through hydrogen-bonding interactions.
Properties
IUPAC Name |
3-cyano-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-18(15(2)25(24-14)19-8-3-4-10-22-19)9-11-23-20(26)17-7-5-6-16(12-17)13-21/h3-8,10,12H,9,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMZPNSQCYGMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyano group, a dimethyl-substituted pyrazole, and a pyridine moiety, suggesting diverse interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{18}H_{20}N_{4}O |
| Molecular Weight | 304.38 g/mol |
| SMILES Notation | CC1=C(C(=C(N=C1)C(=O)NCCN=C(C#N)C(C)C)C(C)=CC=C(C)C)C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, compounds with similar pyrazole structures have been shown to modulate the mTORC1 pathway, which is crucial in cancer cell proliferation and autophagy regulation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative activity against various cancer cell lines such as MIA PaCa-2, with submicromolar IC50 values. These compounds reduced mTORC1 activity and increased autophagy levels, indicating their potential as novel anticancer agents .
Autophagy Modulation
The modulation of autophagy is another critical aspect of the biological activity of this compound. Autophagy is a cellular process that can promote survival under stress conditions, such as nutrient deprivation found in tumor microenvironments. Compounds similar to this compound have been shown to disrupt autophagic flux while enhancing basal autophagy levels .
Research Findings and Case Studies
Several studies have documented the biological activities associated with compounds related to 3-cyano-N-(2-(3,5-dimethyl-1-(pyridin-2-y)-1H-pyrazol-4-y)-ethyl)benzamide:
Comparison with Similar Compounds
Comparison with Structural Analogues
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations:
- The target compound’s 3-cyano group likely improves water solubility compared to purely aromatic analogs like the thiadiazole derivatives .
- High melting points in triazolo-pyrazole derivatives (e.g., 285–288°C) suggest strong intermolecular interactions, which the target compound may lack due to its flexible ethyl linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
